molecular formula C15H12BrClN2O2 B4885666 (2E)-3-(5-bromo-2-methoxyphenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide CAS No. 6216-78-0

(2E)-3-(5-bromo-2-methoxyphenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide

Cat. No.: B4885666
CAS No.: 6216-78-0
M. Wt: 367.62 g/mol
InChI Key: UDVRQRSRIDKNHE-FARCUNLSSA-N
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Description

(2E)-3-(5-bromo-2-methoxyphenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 5-chloro-2-aminopyridine.

    Formation of Enamine: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the amine group of 5-chloro-2-aminopyridine under acidic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine reacts with acryloyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the double bond can lead to the formation of saturated amides.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(5-bromo-2-methoxyphenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide
  • (2E)-3-(5-bromo-2-methoxyphenyl)-N-(5-fluoropyridin-2-yl)prop-2-enamide
  • (2E)-3-(5-bromo-2-methoxyphenyl)-N-(5-methylpyridin-2-yl)prop-2-enamide

Uniqueness

  • Substituent Effects : The presence of bromine, methoxy, and chlorine substituents imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with molecular targets.
  • Biological Activity : The specific combination of substituents may result in distinct biological activities compared to similar compounds.

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2/c1-21-13-5-3-11(16)8-10(13)2-7-15(20)19-14-6-4-12(17)9-18-14/h2-9H,1H3,(H,18,19,20)/b7-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVRQRSRIDKNHE-FARCUNLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367536
Record name STK078024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6216-78-0
Record name STK078024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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